molecular formula C7H10O3 B068200 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 168141-96-6

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B068200
CAS RN: 168141-96-6
M. Wt: 142.15 g/mol
InChI Key: HSQSGWOCFUFUIH-UHFFFAOYSA-N
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Description

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid represents a fascinating subject in the domain of organic chemistry, especially regarding its synthesis, analysis, and the chemical properties it exhibits. This compound, like many in its class, serves as an intermediate in synthesizing a broad range of chemical products used across different sectors, from pharmaceuticals to materials science.

Synthesis Analysis

The synthesis of 2-Oxabicyclo[4.1.0]heptane derivatives involves controllable and selective catalytic oxidation processes. The challenge lies in achieving specific oxidation states and functional groups due to the multiple potential reaction sites on the cyclohexene precursor, which can lead to a variety of products including 7-oxabicyclo[4.1.0]heptane (Cao et al., 2018). This process underscores the synthetic value of these compounds, given their broad applicability in the chemical industry.

Scientific Research Applications

  • Production and Use in Cured Resins : A compound closely related to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid was used in the United States until 1965 for the manufacture of cured resins (IARC Monographs, 1999).

  • Synthesis in Anticapsin Studies : The α-amino-5-oxo-7-oxabicyclo[4.1.0]heptane-2-propanoic acid framework, a structure related to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, was generated in the context of synthesizing anticapsin and similar compounds. This involved base-catalyzed fragmentation of related compounds (Crossley & Stamford, 1994).

  • Role in Synthesizing A2a Receptor Antagonists : The enantioselective synthesis of a derivative of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid was detailed for its potential use in synthesizing A2a receptor antagonists (Wirz, Spurr, & Pfleger, 2010).

  • Utility in Organic Chemistry : A variant of this compound, 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, was synthesized and studied for its catalytic potential in organic reactions, particularly in aldol reactions (Armstrong, Bhonoah, & White, 2009).

  • Applications in HIV Research : Derivatives of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid were synthesized and evaluated for their anti-HIV activity. The results indicated comparable therapeutic indexes to existing compounds, with lower toxicity in some cases (Song Dan-qing, 2009).

  • Synthesis of Analogues for Medicinal Chemistry : The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine was reported, highlighting the utility of these compounds in medicinal chemistry (Hart & Rapoport, 1999).

  • Herbicide Action Research : The compound was investigated for its selective herbicidal action on different grass species, offering insights into its absorption, translocation, metabolism, and specific action mechanisms (Turgeon, Penner, & Meggitt, 1972).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Skin contact should be avoided . More specific safety data and hazards related to this compound are not available in the sources.

properties

IUPAC Name

2-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSGWOCFUFUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 2
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 3
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 4
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 5
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 6
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

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